Cas no 2227918-46-7 ((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol
- 2227918-46-7
- EN300-1979712
-
- インチ: 1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3/t6-/m1/s1
- InChIKey: SSWSVUDBJHGMQN-ZCFIWIBFSA-N
- ほほえんだ: ClC1C=C(C(=C(C=1)[C@@H](C)O)OC)OC
計算された属性
- せいみつぶんしりょう: 216.0553220g/mol
- どういたいしつりょう: 216.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.7Ų
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979712-1.0g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 1g |
$1014.0 | 2023-05-23 | ||
Enamine | EN300-1979712-0.1g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-1979712-0.25g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-1979712-10.0g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 10g |
$4360.0 | 2023-05-23 | ||
Enamine | EN300-1979712-0.05g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-1979712-5.0g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 5g |
$2940.0 | 2023-05-23 | ||
Enamine | EN300-1979712-10g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 10g |
$4360.0 | 2023-09-16 | ||
Enamine | EN300-1979712-2.5g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 2.5g |
$1988.0 | 2023-09-16 | ||
Enamine | EN300-1979712-0.5g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-1979712-1g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 1g |
$1014.0 | 2023-09-16 |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-olに関する追加情報
Chemical Profile of (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol (CAS No. 2227918-46-7)
The compound (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol, identified by its CAS number 2227918-46-7, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This chiral alcohol, featuring a complex aromatic system, has garnered attention due to its structural features and potential biological activities. The presence of both chloro and dimethoxy substituents on the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery.
In recent years, the exploration of bioactive molecules with multifaceted substitutions has been a cornerstone in the development of novel therapeutic agents. The structural motif of (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol aligns well with the current trends in medicinal chemistry, where the integration of different functional groups is strategically designed to optimize pharmacokinetic and pharmacodynamic profiles. The stereochemistry at the chiral center, specifically the (1R) configuration, plays a pivotal role in determining the compound's interaction with biological targets.
One of the most compelling aspects of this compound is its potential application in the synthesis of pharmacophores that mimic natural products or bioactive peptides. The combination of a hydroxyl group and aromatic rings with electron-withdrawing and electron-donating groups creates a rich landscape for molecular recognition. This has led to investigations into its role as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological and cardiovascular disorders.
Current research in the field has highlighted the importance of such derivatives in addressing unmet medical needs. For instance, studies have demonstrated that analogs with similar structural features exhibit inhibitory activity against certain enzymes and receptors implicated in diseases like Alzheimer's and hypertension. The< strong>5-chloro substituent, in particular, has been shown to enhance binding affinity by modulating electronic properties, while the< strong>2,3-dimethoxy groups contribute to solubility and metabolic stability.
The stereochemical purity of (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol is another critical factor that has driven its interest among researchers. Chiral drugs often exhibit distinct pharmacological profiles depending on their enantiomeric form, necessitating precise synthetic methodologies to achieve enantiopure compounds. Advances in asymmetric synthesis have enabled the efficient production of this enantiomer, opening doors for further structural optimization.
In terms of synthetic methodologies, the preparation of this compound involves multi-step organic transformations that highlight modern techniques in pharmaceutical synthesis. Key steps include aromatic substitution reactions followed by reduction and stereochemical resolution processes. These synthetic routes not only showcase the versatility of current chemical methodologies but also underscore the importance of green chemistry principles in large-scale production.
The biological evaluation of (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol has revealed promising preliminary data. In vitro assays have indicated potential interactions with targets such as serotonin receptors and kinases, which are relevant to therapeutic intervention in neurological disorders. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a lead compound for further derivatization efforts aimed at improving efficacy and reducing side effects.
As computational chemistry plays an increasingly pivotal role in drug discovery, virtual screening and molecular docking studies have been employed to explore the binding interactions of this compound with potential targets. These computational approaches have provided valuable insights into its binding mode and have guided experimental design for further validation. The integration of experimental data with computational predictions offers a powerful strategy for accelerating the development pipeline.
Looking ahead, the future prospects for (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol are vast. Continued investigation into its pharmacological properties will be essential to determine its therapeutic potential. Furthermore, exploring its role as a building block for more complex drug candidates will be a key focus area. Collaborative efforts between synthetic chemists and biologists are likely to yield novel derivatives with enhanced biological activity.
In summary, (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol (CAS No. 2227918-46-7) stands out as a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and stereochemical configuration makes it an attractive candidate for further exploration. As advancements continue to emerge in synthetic methodologies and drug discovery technologies, this compound is poised to contribute meaningfully to the development of next-generation therapeutic agents.
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